molecular formula C17H18Cl2O4 B1191776 IACS-10759

IACS-10759

Número de catálogo B1191776
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

IACS-10759 is a potent inhibitor of complex I of OXPHOS. This compound effectively inhibits ATP production and oxygen consumption in isolated mitochondria, and inhibits the conversion of NADH to NAD+ in immunoprecipitated complex I in low nM range. This compound is orally bioavailable with excellent physicochemical properties in preclinical species, and shows significant efficacy in multiple tumor indications both in vitro and in vivo. This compound causes robust tumor regression, but has no effect in the same model when glycolysis is restored.

Aplicaciones Científicas De Investigación

Targeting Cancer Cell Metabolism

IACS-10759 is a novel inhibitor of oxidative phosphorylation (OXPHOS), targeting complex I of the mitochondrial electron transport chain. Researchers have discovered its potential in targeting cancer cell metabolism, particularly in cases where tumor cells heavily rely on OXPHOS for energy production. Studies have shown that this compound can inhibit ATP production and oxygen consumption in cancer cells, effectively inducing apoptosis and inhibiting tumor growth in various cancer models, including acute myeloid leukemia (AML), triple-negative breast cancer (TNBC), and others. This inhibitor has demonstrated a significant extension of median survival in animal models of AML and robust tumor regression in glycolysis-deficient xenograft models, suggesting its potential as a therapeutic option in cancer treatment (Cancer discovery, 2019; Cancer Research, 2015; Clinical Cancer Research, 2017; Molecular Cancer Research, 2016).

Overcoming Chemotherapy Resistance

This compound has also been explored as a potential solution to overcome chemotherapy resistance in cancer treatment. Specifically, in the context of triple-negative breast cancer, this compound has shown promising results in stabilizing growth in patient-derived xenografts. This suggests that OXPHOS may be a metabolic vulnerability in certain cancer subtypes, such as TNBC, and targeting this pathway with this compound could enhance the efficacy of existing therapies (Cancer Research, 2021; Molecular Cancer Therapeutics, 2019).

Addressing Metabolic Vulnerabilities in Various Cancers

Research has highlighted the potential of this compound in addressing metabolic vulnerabilities across various cancer types. By inhibiting complex I of the electron transport chain, this compound induces a metabolic catastrophe in cancer cells, negatively impacting their ability to sustain energy homeostasis and biomass production. This action has been shown to extend median survival significantly in AML models and inhibit tumor growth in various other cancer types, underlining the broad potential of targeting metabolic pathways in cancer therapy (Molecular Cancer Therapeutics, 2015; Cancer Research, 2015).

Propiedades

Fórmula molecular

C17H18Cl2O4

SMILES

Unknown

Apariencia

Solid powder

Sinónimos

IACS-10759;  IACS 10759;  IACS10759.; Unknown

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.